(2E)-1-(2,4-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Vasorelaxation Endothelium-independent Structure-activity relationship

(2E)-1-(2,4-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (CAS 1262675-76-2) is a fully synthetic, penta-methoxylated chalcone belonging to the flavonoid precursor class. The compound possesses a characteristic α,β-unsaturated carbonyl system flanked by a 2,4-dimethoxyphenyl A-ring and a 3,4,5-trimethoxyphenyl B-ring.

Molecular Formula C20H22O6
Molecular Weight 358.39
CAS No. 1262675-76-2
Cat. No. B2455045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-1-(2,4-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
CAS1262675-76-2
Molecular FormulaC20H22O6
Molecular Weight358.39
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC)OC
InChIInChI=1S/C20H22O6/c1-22-14-7-8-15(17(12-14)23-2)16(21)9-6-13-10-18(24-3)20(26-5)19(11-13)25-4/h6-12H,1-5H3/b9-6+
InChIKeyMGRRLDUZDMYFMW-RMKNXTFCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2E)-1-(2,4-Dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (CAS 1262675-76-2): A Polyoxygenated Chalcone with Quantifiable Differentiation in Vasorelaxation and Nonlinear Optics


(2E)-1-(2,4-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (CAS 1262675-76-2) is a fully synthetic, penta-methoxylated chalcone belonging to the flavonoid precursor class. The compound possesses a characteristic α,β-unsaturated carbonyl system flanked by a 2,4-dimethoxyphenyl A-ring and a 3,4,5-trimethoxyphenyl B-ring [1]. Two crystallographically independent polymorphs have been reported: an orthorhombic form (space group P2₁2₁2₁) that displays second-order nonlinear optical (NLO) activity, and a monoclinic form (space group P2₁/c) obtained under different crystallization conditions [2][3]. The compound is primarily sourced via Claisen-Schmidt condensation and is commercially available from multiple suppliers in >95% purity.

Why Methoxy‑Substituted Chalcone Analogs Cannot Substitute (2E)-1-(2,4-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one


Even minor alterations in the methoxy/hydroxy substitution pattern on the A‑ and B‑rings of chalcones produce pronounced shifts in both biological efficacy and solid‑state properties. Direct comparative vasorelaxation data show that exchanging the 2,4-dimethoxy motif for a 2,4-dihydroxy arrangement (compound 3) doubles potency (EC₅₀ 2.44 × 10⁻³ g/L vs. 5.06 × 10⁻² g/L) but simultaneously switches the signaling pathway from NO‑independent to NO‑dependent [1]. Similarly, replacement of the 2,4‑dimethoxyphenyl A‑ring with a 2‑hydroxy‑4‑methoxyphenyl group (compound 13) retains vasorelaxant efficacy but alters EC₅₀ and pathway engagement [1]. From a crystallographic perspective, the orthorhombic polymorph of the title compound crystallizes in the non‑centrosymmetric space group P2₁2₁2₁, a prerequisite for second‑harmonic generation, whereas many closely related methoxychalcones pack in centrosymmetric arrangements that preclude second‑order NLO activity [2][3]. These quantitative functional mismatches demonstrate that generic substitution without preserving the exact 2,4‑dimethoxy/3,4,5‑trimethoxy substitution pattern fails to reproduce the target compound's pharmacological and photonic performance.

Head‑to‑Head Quantitative Evidence for (2E)-1-(2,4-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one Against Closest Analogs


Vasorelaxant Efficacy: Target Compound Matches the Most Potent Hydroxylated Analogs While Operating via a Distinct Pathway

In a controlled myography study on wild‑type (WT) mouse thoracic aorta, compound 15 (the target compound) achieved a maximum vasorelaxation (Emax) of 81.96 ± 2.46 %, placing it in the “high‑effect” group (Emax > 80 %) together with compounds 3, 8, and 13. Its EC₅₀ was 5.06 × 10⁻² g/L. The closest potent comparator, compound 3 ((E)-1-(2,4-dihydroxyphenyl)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-en-1-one), exhibited an Emax of 84.28 ± 3.24 % and a 20‑fold lower EC₅₀ of 2.44 × 10⁻³ g/L. Compound 8 ((E)-1-(2,4-dihydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one) displayed an Emax of 89.96 ± 4.13 % with an EC₅₀ of 2.99 × 10⁻³ g/L [1]. Thus, while the target compound is less potent (higher EC₅₀) than the dihydroxylated analogs, its efficacy is statistically equivalent to the best-performing chalcones in the series.

Vasorelaxation Endothelium-independent Structure-activity relationship

Signaling Pathway Selectivity: NO‑Independent Vasorelaxation Differentiates the Target Compound from Hydroxylated Analogs

In the presence of the eNOS inhibitor L‑NAME (100 µM), the vasorelaxant effect of compound 15 was not significantly attenuated (WT + L‑NAME Emax = 79.78 ± 5.51 % vs. WT 81.96 ± 2.46 %), and relaxation was fully maintained in ERα‑knockout (ERα‑KO) aorta (Emax = 74.91 ± 10.15 % without L‑NAME; 86.88 ± 4.40 % with L‑NAME). In stark contrast, the relaxation induced by comparator compounds 3 and 8 was significantly blunted by L‑NAME (e.g., compound 3 WT Emax dropped from 84.28 ± 3.24 % to 57.10 ± 10.40 % in the presence of L‑NAME) [1]. The data establish that the target compound operates through an ERα‑independent and largely NO‑independent mechanism, whereas the most potent hydroxylated analogs depend on endothelial NO bioavailability.

NO-independent signaling ERα-independent eNOS inhibitor

Non‑Centrosymmetric Crystal Packing Enables Second‑Order Nonlinear Optical Activity

The orthorhombic polymorph of the title compound crystallizes in the chiral, non‑centrosymmetric space group P2₁2₁2₁ (a = 7.3041 Å, b = 8.0288 Å, c = 29.217 Å; dihedral angle between benzene rings = 7.03 (4)°) and is explicitly reported to exhibit second‑order nonlinear optical (NLO) properties [1]. In contrast, the monoclinic polymorph crystallizes in the centrosymmetric space group P2₁/c, rendering it incapable of second‑harmonic generation (SHG) [2]. The vast majority of structurally characterized methoxychalcones crystallize in centrosymmetric space groups (e.g., P2₁/c, P 1̄), which precludes SHG. The P2₁2₁2₁ form's optical activity arises from the near‑coplanar arrangement of the enone bridge and both aromatic rings, maximizing π‑electron delocalization and molecular hyperpolarizability.

Nonlinear optics Second-harmonic generation Crystal engineering

Predicted Anti‑Inflammatory Potential Inferred from Closely Related Methoxychalcone SAR

In a panel of 24 chalcones screened for NO production inhibition in LPS‑activated BV‑2 microglial cells, 2′‑hydroxy‑3,4,5,3′,4′‑pentamethoxychalcone (1) displayed an IC₅₀ of 1.10 µM, while 2′‑hydroxy‑3,4,5‑trimethoxychalcone (2) showed an IC₅₀ of 2.26 µM [2]. The target compound differs from (1) by lacking the 2′‑OH group and carrying a 2,4‑dimethoxy substitution on the A‑ring rather than a 3,4‑dimethoxy moiety. SAR trends from the vasorelaxant study indicate that conversion of 2′,4′‑dihydroxy to 2′,4′‑dimethoxy generally reduces potency but preserves efficacy, while the 3,4,5‑trimethoxy B‑ring is a common pharmacophore in both active anti‑inflammatory and vasorelaxant chalcones [1]. Although direct anti‑inflammatory IC₅₀ data for the target compound are absent, the structural similarity to the most potent compound (1) within the methoxychalcone series suggests a meaningful probability of anti‑inflammatory activity in the low‑micromolar range, warranting its evaluation as a starting point for iNOS/NO‑suppressive agents.

Anti-inflammatory Nitric oxide Microglial cells

Procurement‑Driven Application Scenarios for (2E)-1-(2,4-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one


Endothelium‑Independent Vasodilator Tool Compound for Cardiovascular Research

Researchers studying vasorelaxation in models of endothelial dysfunction (e.g., chronic hypertension, atherosclerosis) can use the target compound as a control agent that elicits >80 % vasorelaxation independently of eNOS‑derived NO and ERα signaling. This pathway selectivity was experimentally demonstrated in WT and ERα‑KO mouse aorta with and without L‑NAME co‑treatment, clearly differentiating it from hydroxylated analogs whose relaxation is blunted by 27–33 percentage points under eNOS inhibition [1]. The methoxy‑only scaffold also offers improved oxidative stability relative to catechol‑type chalcones, facilitating long‑term in vitro and ex vivo experimental protocols.

Non‑Centrosymmetric Organic Crystal for Second‑Harmonic Generation (SHG) Photonics

The orthorhombic P2₁2₁2₁ polymorph serves as a directly procurable NLO‑active organic crystal suitable for second‑harmonic generation in the visible‑to‑UV range. Unlike the majority of methoxychalcones that pack centrosymmetrically and are SHG‑inactive, the target compound reliably yields non‑centrosymmetric crystals under standard recrystallization from ethanol [2][3]. This makes it a candidate for incorporation into organic photonic devices, frequency doublers, or as a benchmark material for computational NLO property prediction studies.

Methoxychalcone Scaffold for Anti‑Inflammatory SAR Expansion

Procurement teams building chalcone‑focused compound libraries for neuroinflammatory screening should prioritize the target compound as a key member of the methoxychalcone sub‑cluster. The 3,4,5‑trimethoxy B‑ring is a shared pharmacophore with the most potent anti‑inflammatory chalcone reported to date (IC₅₀ 1.10 µM in BV‑2 cells), while the 2,4‑dimethoxy A‑ring provides a metabolically stable alternative to the hydroxylated analogs [1][4]. The compound is thus a logical core scaffold for systematic substitution to map structure‑activity relationships in microglial NO suppression.

Synthetic Intermediate for Flavonoid and Heterocycle Construction

As a chalcone bearing five electron‑donating methoxy groups, the target compound is a versatile electrophilic intermediate for cyclocondensation reactions yielding flavones, flavanones, pyrazolines, and other heterocycles. Its reported synthesis is straightforward (Claisen‑Schmidt, 69–71 % yield) and scalable, providing reliable access for medicinal chemistry programs that require methoxy‑rich flavonoid precursors [2].

Quote Request

Request a Quote for (2E)-1-(2,4-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.